molecular formula C20H38 B13799925 1-Eicosyne CAS No. 765-27-5

1-Eicosyne

Cat. No.: B13799925
CAS No.: 765-27-5
M. Wt: 278.5 g/mol
InChI Key: BUSHLWVWPAEVMX-UHFFFAOYSA-N
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Description

1-Eicosyne is a hydrocarbon compound with the molecular formula C20H38 . It is an alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is part of the larger family of eicosynes, which are known for their long carbon chains. The structure of this compound consists of a linear chain of 20 carbon atoms with a triple bond at the first carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Eicosyne can be synthesized through various methods, including:

    Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.

    Dehydrohalogenation: This process involves the elimination of hydrogen halides from vicinal dihalides using strong bases like potassium tert-butoxide.

    Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis can be applied. Industrial production typically involves large-scale reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Eicosyne undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.

    Halogenation: The addition of halogens (e.g., chlorine, bromine) to the triple bond, forming dihalides.

    Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the triple bond, forming haloalkenes.

    Oxidation: The conversion of the alkyne to a diketone or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Halogenation: Halogens like chlorine or bromine in an inert solvent such as carbon tetrachloride.

    Hydrohalogenation: Hydrogen halides in the presence of a solvent like acetic acid.

    Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.

Major Products Formed:

    Hydrogenation: Eicosane.

    Halogenation: 1,2-Dihaloeicosane.

    Hydrohalogenation: 1-Haloeicosene.

    Oxidation: Eicosanedioic acid or diketones.

Scientific Research Applications

1-Eicosyne has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Eicosyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in reactions that modify its triple bond, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the reagents used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, altering the compound’s chemical properties.

Comparison with Similar Compounds

1-Eicosyne can be compared with other similar compounds, such as:

    1-Eicosene: An alkene with a double bond at the first carbon position.

    1-Icosyne: Another alkyne with a similar structure but different chain length.

    1-Decyne: A shorter alkyne with a triple bond at the first carbon position.

Uniqueness of this compound: this compound is unique due to its long carbon chain and the presence of a triple bond, which imparts distinct chemical properties and reactivity. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Conclusion

This compound is a valuable compound in the field of organic chemistry, with diverse applications in research and industry

Properties

IUPAC Name

icos-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1H,4-20H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSHLWVWPAEVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227303
Record name 1-Eicosyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-27-5
Record name 1-Eicosyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Eicosyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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